REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:15]2[NH:14][C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]=2[C:6]([CH3:16])=[C:5]2[CH:17]=[N:18][CH:19]=[CH:20][C:4]=12.CC(C)=O.[CH3:25][N:26]=[C:27]=[O:28]>N1C=CC=CC=1>[CH3:25][NH:26][C:27](=[O:1])[OH:28].[OH:1][CH2:2][C:3]1[C:15]2[NH:14][C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]=2[C:6]([CH3:16])=[C:5]2[CH:17]=[N:18][CH:19]=[CH:20][C:4]=12 |f:4.5|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
OCC1=C2C(=C(C=3C=4C=CC=CC4NC13)C)C=NC=C2
|
Name
|
reagent
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
900 μL
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as judged by TLC (ca. 3 days)
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from EtOAc-CH2Cl2 -MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(O)=O.OCC1=C2C(=C(C=3C=4C=CC=CC4NC13)C)C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |